molecular formula C8H8N4 B11733181 Quinazoline-4,8-diamine

Quinazoline-4,8-diamine

Cat. No.: B11733181
M. Wt: 160.18 g/mol
InChI Key: RSDKBQXUTCGSHV-UHFFFAOYSA-N
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Description

Quinazoline-4,8-diamine is an organic compound belonging to the quinazoline family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. This compound is known for its significant biological activities and is used in various scientific research applications, particularly in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinazoline-4,8-diamine typically involves the reaction of anthranilic acid with formamide under acidic conditions. This reaction leads to the formation of quinazoline-2,4-dione, which is then further reacted with ammonia to yield this compound. Another method involves the cyclization of 2-aminobenzonitrile with formamide, followed by reduction to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. The process typically involves the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

Quinazoline-4,8-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Quinazoline-4,8-diamine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of quinazoline-4,8-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation. By inhibiting these enzymes, this compound can exert anti-cancer effects and potentially be used in cancer therapy .

Comparison with Similar Compounds

Similar Compounds

  • Quinazoline-2,4-dione
  • Quinazoline-4,6-diamine
  • Quinazoline-2,4-diamine

Uniqueness

Quinazoline-4,8-diamine is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinazoline derivatives. Its ability to inhibit tyrosine kinases and its potential therapeutic applications make it a compound of significant interest in medicinal chemistry .

Properties

Molecular Formula

C8H8N4

Molecular Weight

160.18 g/mol

IUPAC Name

quinazoline-4,8-diamine

InChI

InChI=1S/C8H8N4/c9-6-3-1-2-5-7(6)11-4-12-8(5)10/h1-4H,9H2,(H2,10,11,12)

InChI Key

RSDKBQXUTCGSHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)N)N=CN=C2N

Origin of Product

United States

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